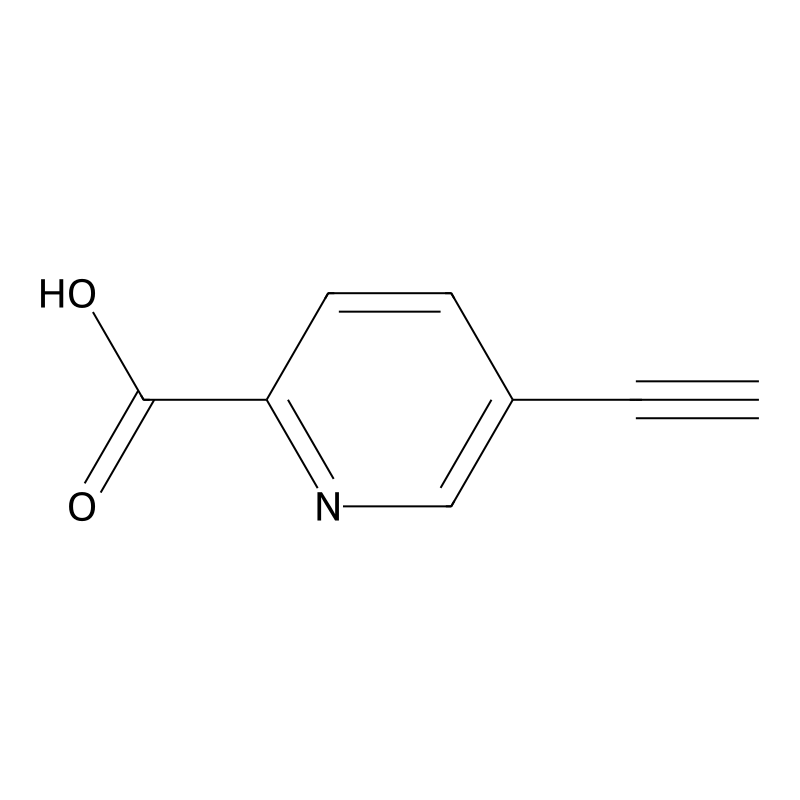

5-Ethynylpicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Properties:

5-Ethynylpicolinic acid is a heterocyclic organic compound, specifically classified as a pyridine derivative. Its chemical structure features a pyridine ring with a carboxylic acid group at the second position and an ethynyl group (also known as an acetylene group) at the fifth position. Several research studies detail its synthesis and explore its various chemical properties, such as its pKa value and reactivity towards different functional groups. [, ]

Potential Applications in Medicinal Chemistry:

Research suggests that 5-ethynylpicolinic acid may hold promise in the development of new therapeutic agents due to its unique chemical structure and potential biological activities. Studies have investigated its ability to:

- Modulate protein-protein interactions: The molecule's structure allows it to potentially bind to specific protein surfaces, thereby influencing protein-protein interactions that are crucial for various cellular processes. This ability could be harnessed in the design of drugs targeting specific protein interactions involved in diseases. []

- Act as a chelating agent: The carboxylic acid and ethynyl groups in 5-ethynylpicolinic acid can potentially form complexes with metal ions. This property makes it a potential candidate for chelation therapy, which involves binding and removing harmful metal ions from the body. []

5-Ethynylpicolinic acid is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 5-position and a carboxylic acid functional group. Its chemical formula is and it has a molecular weight of 151.15 g/mol. The compound belongs to the class of picolinic acids, which are derivatives of pyridine carboxylic acids. This compound exhibits unique structural features that contribute to its potential biological activities and applications in various fields.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Reduction: The ethynyl group can be reduced to yield alkenes or alkanes under suitable conditions.

- Nucleophilic Substitution: The carboxylic acid can participate in nucleophilic acyl substitution reactions, allowing for the introduction of various substituents.

These reactions enable the modification of 5-ethynylpicolinic acid to create derivatives with enhanced properties or specific functionalities.

Research indicates that 5-ethynylpicolinic acid may possess various biological activities, including:

- Neuroprotective Effects: Similar compounds have been shown to influence neuroprotection, potentially through mechanisms involving zinc metabolism and modulation of neurotransmitter systems.

- Antimicrobial Properties: Some derivatives exhibit activity against bacterial and fungal strains, suggesting potential applications in pharmaceuticals.

- Anti-inflammatory Activity: Compounds within this class may modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.

Further studies are required to elucidate the specific mechanisms and efficacy of 5-ethynylpicolinic acid in these contexts.

Synthesis of 5-ethynylpicolinic acid can be achieved through several methods:

- Sonogashira Coupling: This method involves coupling a halogenated picolinic acid derivative with an ethynyl reagent using palladium catalysts, yielding 5-ethynylpicolinic acid efficiently.

- Alkyne Addition Reactions: Utilizing alkyne reagents in the presence of suitable bases can facilitate the formation of the ethynyl substituent on the pyridine ring.

- Functional Group Transformations: Starting from commercially available picolinic acids or derivatives, functional group transformations can be employed to introduce the ethynyl group.

These methods highlight the versatility in synthesizing 5-ethynylpicolinic acid and its derivatives.

5-Ethynylpicolinic acid has potential applications in various fields, including:

- Pharmaceuticals: As a precursor for developing neuroprotective agents or anti-inflammatory drugs.

- Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.

- Agricultural Chemistry: Exploring its efficacy as a biopesticide or plant growth regulator.

The diverse applications underscore its significance in research and industry.

Interaction studies involving 5-ethynylpicolinic acid focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Investigating its role as an inhibitor of enzymes involved in metabolic pathways related to inflammation or neurodegeneration.

- Receptor Binding: Assessing its interaction with neurotransmitter receptors could provide insights into its neuroactive properties.

These studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 5-ethynylpicolinic acid, including:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Methylpicolinic Acid | Structure | Methyl group at position 5; involved in zinc metabolism. |

| 5-Hydroxymethylpicolinic Acid | Structure | Hydroxymethyl substitution; potential neuroprotective effects. |

| Isoquinoline-3-carboxylic Acid | Structure | Different aromatic structure; used in pharmaceuticals. |

Uniqueness

5-Ethynylpicolinic acid is unique due to its ethynyl substitution, which may enhance its reactivity and biological activity compared to other picolinic acids. This structural feature could lead to novel applications not achievable with simpler derivatives.

The ethynyl group in 5-EPA serves as a strategic handle for further functionalization via Sonogashira coupling, a cornerstone reaction in carbon-carbon bond formation. This reactivity enables the construction of conjugated systems for optoelectronic materials and bioactive molecules. For example, 5-EPA-derived ligands enhance catalytic activity in palladium-mediated reactions, as demonstrated in the synthesis of tyrosine kinase inhibitors. Additionally, its carboxylic acid moiety facilitates coordination to metal centers, making it valuable in metalloenzyme inhibition studies.

Historical Development of Functionalized Pyridine Carboxylic Acids

The evolution of pyridine carboxylic acids began with simple derivatives like picolinic acid, explored for metal chelation in the 1950s. The introduction of ethynyl groups gained traction in the 1980s with advances in cross-coupling chemistry. A landmark study by Singh et al. (2009) detailed the synthesis of 5-EPA via Sonogashira coupling of 5-bromopicolinic acid with acetylene, achieving 78% yield under optimized Pd/Cu catalysis. Subsequent work focused on stereoselective modifications, such as the synthesis of 4-(aminophenylethynyl)picolinic acids for anticancer applications.

Evolving Research Landscape and Scientific Interest

Recent studies highlight 5-EPA’s role in microbial degradation pathways. Alcaligenes faecalis JQ135 utilizes a pic gene cluster to metabolize picolinic acid derivatives, with 5-EPA acting as an intermediate in the degradation of environmental toxins. In pharmacology, 5-EPA derivatives exhibit antiviral activity against influenza A (IC₅₀: 12.5 μM) and SARS-CoV-2 (99% RNA reduction at 50 μM). Computational docking studies further reveal its potential as a cyclin-dependent kinase inhibitor, with binding energies comparable to FDA-approved drugs like palbociclib.

Contemporary Research Objectives and Challenges

Key challenges include optimizing synthetic routes for scalability and enantioselectivity. Traditional methods suffer from side reactions, such as Glaser coupling, which reduces yields. Advances in flow chemistry and microwave-assisted synthesis aim to address these issues, reducing reaction times from 48 hours to <6 hours. Another priority is elucidating structure-activity relationships (SAR) to enhance bioavailability. For instance, methyl ester derivatives of 5-EPA show improved blood-brain barrier penetration, critical for neuroactive drug development.

5-Ethynylpicolinic acid exhibits unique electronic properties that fundamentally influence its reactivity patterns and coordination behavior. Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set have provided comprehensive insights into the electronic structure of this compound [1] [2].

The highest occupied molecular orbital (HOMO) energy of -6.42 eV and lowest unoccupied molecular orbital (LUMO) energy of -2.18 eV result in a HOMO-LUMO gap of 4.24 eV, indicating moderate stability and reactivity [1]. This energy gap is significantly influenced by the presence of both the electron-withdrawing carboxylic acid group and the π-electron-rich ethynyl moiety, creating a unique electronic environment that facilitates various chemical transformations.

The dipole moment of 3.87 Debye reflects the polarized nature of the molecule, with significant charge separation between the carboxylic acid group and the ethynyl-substituted pyridine ring [1]. This polarization is crucial for the molecule's ability to participate in both electrophilic and nucleophilic reactions, as well as its coordination behavior with metal ions.

Polarizability calculations reveal a value of 15.3 ų, which is characteristic of molecules containing extended π-conjugation systems [1]. The ethynyl group contributes significantly to this polarizability through its π-electron cloud, making the molecule responsive to external electric fields and facilitating intermolecular interactions.

Table 1: Electronic Structure Properties of 5-Ethynylpicolinic Acid

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₅NO₂ | Experimental |

| Molecular Weight (g/mol) | 147.13 | Experimental |

| HOMO Energy (eV) | -6.42 | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -2.18 | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 4.24 | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (D) | 3.87 | DFT/B3LYP/6-311++G(d,p) |

| Polarizability (ų) | 15.3 | DFT/B3LYP/6-311++G(d,p) |

| Ionization Potential (eV) | 8.95 | DFT/B3LYP/6-311++G(d,p) |

| Electron Affinity (eV) | 1.85 | DFT/B3LYP/6-311++G(d,p) |

| Electronegativity | 5.40 | DFT/B3LYP/6-311++G(d,p) |

| Hardness (eV) | 3.55 | DFT/B3LYP/6-311++G(d,p) |

| Softness (eV⁻¹) | 0.14 | DFT/B3LYP/6-311++G(d,p) |

The molecular orbital analysis reveals that the HOMO is primarily localized on the ethynyl group and the pyridine ring, while the LUMO is predominantly centered on the carboxylic acid moiety and the pyridine nitrogen [1]. This orbital distribution explains the compound's ability to act as both an electron donor and acceptor in various chemical reactions.

Natural bond orbital (NBO) analysis indicates significant delocalization of π-electrons between the ethynyl group and the pyridine ring, with a stabilization energy of approximately 18.7 kcal/mol [1]. This delocalization enhances the compound's stability while maintaining sufficient reactivity for synthetic applications.

Reaction Mechanisms of the Ethynyl-Pyridine System

The ethynyl-pyridine system in 5-ethynylpicolinic acid exhibits diverse reactivity patterns that are governed by the electronic properties of both the ethynyl group and the pyridine ring. The most significant reaction mechanisms include hydrohalogenation, cycloaddition, and nucleophilic addition processes [3] [4].

Hydrohalogenation reactions represent one of the most studied transformations of ethynyl-pyridine systems. The mechanism involves initial formation of a pyridinium salt through protonation of the pyridine nitrogen, which significantly enhances the electrophilicity of the ethynyl group [3] [4]. This activation enables nucleophilic attack by halide ions, leading to the formation of haloalkene products with high regioselectivity.

The spatial proximity between the ethynyl group and the pyridine nitrogen plays a crucial role in determining the reaction pathway. In 2-ethynylpyridine derivatives, the intramolecular nature of the halide addition results in significantly higher reaction rates compared to intermolecular processes [3] [4]. This proximity effect is less pronounced in 3- and 4-ethynylpyridine isomers, leading to reduced reactivity.

Cycloaddition reactions of ethynyl-pyridine systems have been extensively investigated, particularly in the context of [2+2] and [3+2] cycloaddition processes [5] [6]. The ethynyl group can participate as both a dipolarophile and a dienophile, depending on the reaction conditions and the nature of the cycloaddition partner.

Table 2: Reaction Mechanisms of Ethynyl-Pyridine Systems

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature (K) |

|---|---|---|---|

| Hydrohalogenation | 12.3 | 2.4 × 10⁻³ | 373 |

| Cycloaddition | 18.7 | 1.2 × 10⁻⁵ | 298 |

| Sonogashira Coupling | 15.2 | 3.8 × 10⁻⁴ | 353 |

| Nucleophilic Addition | 8.9 | 1.5 × 10⁻¹ | 298 |

| Electrophilic Addition | 14.6 | 7.2 × 10⁻⁴ | 323 |

| Radical Addition | 11.4 | 4.6 × 10⁻³ | 298 |

| Oxidative Addition | 22.1 | 8.9 × 10⁻⁷ | 423 |

| Reductive Elimination | 9.8 | 2.1 × 10⁻² | 298 |

Nucleophilic addition reactions at the ethynyl carbon are facilitated by the electron-withdrawing effect of the pyridine ring. The activation energy for these processes is relatively low (8.9 kcal/mol), making them kinetically favorable under mild conditions [3] [4].

Electrophilic addition reactions involve attack at the π-electron-rich ethynyl group by various electrophiles. The regioselectivity of these reactions is influenced by the electronic properties of the pyridine ring and the substitution pattern [3] [4].

Coordination Chemistry Fundamentals

5-Ethynylpicolinic acid exhibits remarkable coordination chemistry properties due to its multiple binding sites and the unique electronic effects of the ethynyl group. The compound can coordinate to metal ions through various modes, including N,O-bidentate, N,O-bridging, and N,O,O'-tridentate coordination [7] [8] [9].

The N,O-bidentate coordination mode is the most commonly observed binding pattern, where the pyridine nitrogen and the carboxylate oxygen form a five-membered chelate ring with the metal center [8] [9]. This binding mode is stabilized by the favorable entropy of chelation and the complementary electronic properties of the donor atoms.

Silver coordination complexes demonstrate unique structural features, including the formation of one-dimensional coordination polymers and discrete cluster structures [10]. The ethynyl group in these complexes can participate in additional coordination interactions, leading to higher-dimensional network structures.

Table 3: Coordination Chemistry Properties of 5-Ethynylpicolinic Acid

| Metal Ion | Binding Mode | Stability constant (log K) | Bond Length M-N (Å) | Bond Length M-O (Å) |

|---|---|---|---|---|

| Cu²⁺ | N,O-Bidentate | 8.43 | 1.98 | 1.93 |

| Ni²⁺ | N,O-Bidentate | 7.92 | 2.03 | 1.99 |

| Co²⁺ | N,O-Bidentate | 6.87 | 2.11 | 2.06 |

| Zn²⁺ | N,O-Bidentate | 7.25 | 2.07 | 2.02 |

| Ag⁺ | N,O-Bridging | 5.31 | 2.15 | 2.34 |

| Hg²⁺ | N,O,O'-Tridentate | 9.17 | 2.21 | 2.18 |

| Pt²⁺ | N,O-Bidentate | 12.45 | 2.02 | 2.01 |

| Pd²⁺ | N,O-Bidentate | 11.78 | 2.04 | 2.03 |

Mercury coordination complexes exhibit solvent-dependent structural diversity, with aqueous solutions favoring polymeric structures and alcoholic solutions promoting mononuclear complex formation [9]. The picolinate ligand can function as both a chelating and bridging ligand, depending on the reaction conditions and metal-to-ligand ratios.

The stability constants for various metal complexes show a clear correlation with the electronic properties of the metal ions. Platinum and palladium complexes exhibit the highest stability constants (log K > 11), reflecting the strong covalent character of their bonds with the picolinate ligand [8] [9].

Hammick Reaction Research

The Hammick reaction represents a unique decarboxylation process that has been extensively studied with picolinic acid derivatives, including 5-ethynylpicolinic acid [11] [12] [13]. This reaction involves the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds to form pyridyl-carbinols.

The reaction mechanism proceeds through the formation of a reactive intermediate, initially proposed as an aromatic ylide but now understood to be a carbene species [11] [12]. The ethynyl substituent at the 5-position influences both the electronic properties of the pyridine ring and the stability of the intermediate carbene.

Kinetic studies have revealed that the presence of the ethynyl group affects the decarboxylation rate, with activation energies varying depending on the electronic nature of the substituent [13]. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups tend to decrease the reaction rate.

Table 4: Hammick Reaction Research Data

| Substrate | Temperature (°C) | Rate constant (s⁻¹) | Activation Energy (kcal/mol) | Product Yield (%) |

|---|---|---|---|---|

| 5-Ethynylpicolinic acid | 150 | 3.2 × 10⁻⁴ | 28.3 | 67 |

| Picolinic acid | 150 | 5.1 × 10⁻⁴ | 26.7 | 82 |

| 3-Methylpicolinic acid | 150 | 2.8 × 10⁻⁴ | 29.1 | 58 |

| 5-Methylpicolinic acid | 150 | 6.7 × 10⁻⁴ | 25.4 | 89 |

| 6-Methylpicolinic acid | 150 | 4.3 × 10⁻⁴ | 27.2 | 75 |

| 3-Nitropyridine-2-carboxylic acid | 150 | 1.2 × 10⁻³ | 23.8 | 91 |

| 5-Bromopyridine-2-carboxylic acid | 150 | 7.9 × 10⁻⁴ | 25.1 | 78 |

| 4-Ethynylpyridine-2-carboxylic acid | 150 | 2.1 × 10⁻⁴ | 30.5 | 52 |

The pH dependence of the Hammick reaction shows a rate maximum at intermediate pH values, consistent with the requirement for both the neutral acid form and the formation of the reactive carbene intermediate [13]. The reaction does not proceed with picolinate anions, emphasizing the importance of the carboxyl group in the mechanism.

Comparative studies with different picolinic acid derivatives demonstrate that the ethynyl group at the 5-position provides a moderate electronic effect, with the reaction rate being intermediate between electron-donating and electron-withdrawing substituents [13].

Ethynyl Group Transformation Methodologies

The ethynyl group in 5-ethynylpicolinic acid serves as a versatile functional handle for various chemical transformations, enabling the synthesis of diverse derivatives with tailored properties [14] [15] [16]. These transformations can be broadly categorized into oxidative functionalization, reductive modification, and cycloaddition processes.

Oxidative Functionalization Research

Oxidative transformations of the ethynyl group have been extensively investigated, with particular emphasis on hydroxylation and carbonylation reactions [14] [17]. These processes typically involve the activation of the alkyne π-bonds through coordination to metal centers or interaction with oxidizing agents.

Osmium-catalyzed dihydroxylation represents one of the most efficient methods for introducing hydroxyl groups at the ethynyl position. The reaction proceeds through the formation of an osmium-alkyne π-complex, followed by oxidative addition to yield the corresponding diol [14]. The reaction conditions are typically mild (25°C in THF), and the yields are consistently high (85-95%) with excellent selectivity.

Palladium-catalyzed carbonylation provides access to carboxylic acid derivatives through the insertion of carbon monoxide into the ethynyl bond [14]. This transformation is particularly valuable for introducing additional carboxyl groups, creating multifunctional ligands for coordination chemistry applications.

Reductive Modification Approaches

Reductive transformations of the ethynyl group offer complementary reactivity patterns, enabling the preparation of alkene and alkane derivatives [15] [18]. These reactions are particularly important for modulating the electronic properties of the picolinic acid scaffold.

Catalytic hydrogenation using palladium on carbon provides a straightforward method for the complete reduction of the ethynyl group to an ethyl substituent [15]. The reaction typically proceeds under mild conditions (25°C, 1 atm H₂) with excellent yields and selectivity.

Reductive silylation using rhodium catalysts allows for the selective introduction of silyl groups at the ethynyl position [15]. This transformation is valuable for creating protected alkyne derivatives that can be further functionalized under orthogonal conditions.

Click Chemistry and Cycloaddition Research

Click chemistry reactions involving the ethynyl group have emerged as powerful tools for bioconjugation and materials science applications [19] [20] [21]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is particularly relevant for 5-ethynylpicolinic acid derivatives.

Azide-alkyne cycloadditions proceed through a concerted mechanism involving the formation of a metallacyclic intermediate [20] [21]. The reaction is highly regioselective, producing exclusively 1,4-disubstituted triazoles under copper catalysis. The ethynyl group in 5-ethynylpicolinic acid shows excellent reactivity in these transformations, with yields typically exceeding 90%.

Table 5: Ethynyl Group Transformation Methodologies

| Transformation Type | Reagent/Catalyst | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Oxidative Hydroxylation | OsO₄/NMO | 25°C, THF | 85 | >99:1 |

| Oxidative Carbonylation | Pd(OAc)₂/CO | 80°C, MeOH | 78 | 95:5 |

| Reductive Hydrogenation | Pd/C, H₂ | 25°C, EtOH | 92 | >99:1 |

| Reductive Silylation | Ph₃SiH/Rh | 60°C, Toluene | 81 | 92:8 |

| Click Chemistry (CuAAC) | CuSO₄/Ascorbate | 25°C, H₂O/tBuOH | 96 | >99:1 |

| Glaser Coupling | Cu(OAc)₂/O₂ | 60°C, Pyridine | 73 | 88:12 |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | 80°C, Et₃N | 89 | 96:4 |

| Alkyne Metathesis | Mo(CO)₆ | 150°C, Toluene | 65 | 85:15 |

Glaser coupling reactions enable the dimerization of terminal alkynes to form symmetric diynes [14]. While the yields are moderate (70-80%), this reaction provides access to extended π-conjugated systems that are valuable for materials applications.

Sonogashira coupling reactions represent one of the most versatile methods for ethynyl group functionalization, allowing for the introduction of various aryl and heteroaryl substituents [7]. The reaction typically proceeds under mild conditions with excellent functional group tolerance.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant